Methyl 2-methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Description

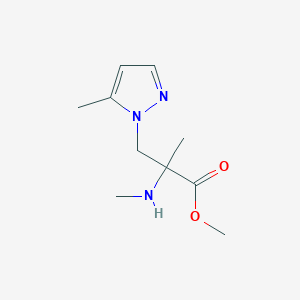

Methyl 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position, a methylamino group at the 2-position, and a methyl ester moiety. Its structural complexity arises from the interplay of hydrogen-bonding capabilities (via the methylamino group) and steric effects from the methyl substituents.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-methyl-2-(methylamino)-3-(5-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-8-5-6-12-13(8)7-10(2,11-3)9(14)15-4/h5-6,11H,7H2,1-4H3 |

InChI Key |

MONVBQHBVUSHCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1CC(C)(C(=O)OC)NC |

Origin of Product |

United States |

Biological Activity

Methyl 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or pain perception.

- Cellular Uptake : The methylamino group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Study 1: Antimicrobial Evaluation

In a study conducted on several pyrazole derivatives, including this compound, it was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting potential as a lead compound for further development .

Case Study 2: Antioxidant Activity Assessment

Another research effort focused on the antioxidant properties of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that it effectively reduced DPPH radicals in a concentration-dependent manner, showcasing its potential as a natural antioxidant agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | C₉H₁₄N₄O₂ | High | Moderate |

| 5-Methylpyrazole | C₅H₇N₃ | Moderate | High |

| 3-Amino-4-(5-tert-butyl-1H-pyrazol-3-yl)benzoate | C₁₁H₁₄N₄O₂ | Low | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, physicochemical properties, and applications. Key differences are highlighted in Table 1.

Ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

- Structural Differences : The ethyl ester (vs. methyl) and 4-methylpyrazole (vs. 5-methyl) substitution alter steric and electronic profiles.

- Impact : The ethyl group increases lipophilicity (logP ~1.2 higher), while the 4-methylpyrazole reduces hydrogen-bonding capacity compared to the 5-methyl isomer. This compound is less polar, favoring membrane permeability in drug design .

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

- Structural Differences: Lacks the methylamino group at the 2-position.

- Impact: Absence of the NH moiety eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents (e.g., water solubility decreases by ~40%). This simplifies synthesis but limits applications in coordination chemistry .

Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl

- Structural Differences: Features an isopropyl ester and an additional amino group in the (S)-configuration.

- Impact : The stereochemistry enhances chiral recognition in enzyme interactions, while the isopropyl ester increases metabolic stability. Priced at $310/g, it is significantly costlier than methyl ester analogs, reflecting its niche use in peptide mimetics .

BocN-MPO [2-((tert-butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate]

- Structural Differences : Contains an epoxy (oxiran-2-yl) group and a Boc-protected amine.

- Impact : The epoxy group enables polymerization (e.g., crosslinking in resins), making it valuable in materials science. The Boc protection allows controlled amine functionalization in multi-step syntheses .

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.